molecular formula C8H10ClF2N5 B1591641 1-(2,5-Difluorophenyl)biguanide hydrochloride CAS No. 66088-53-7

1-(2,5-Difluorophenyl)biguanide hydrochloride

Cat. No.: B1591641
CAS No.: 66088-53-7
M. Wt: 249.65 g/mol
InChI Key: VVAARBLQYHGNAY-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)biguanide hydrochloride is a chemical compound with the molecular formula C₈H₁₀ClF₂N₅. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity .

Mechanism of Action

Mode of Action

It has been suggested that it may inhibit the activity of certain enzymes. The exact nature of its interaction with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is suggested that it may disrupt weak interactions, such as hydrogen bonds and hydrophobic interactions, which could potentially affect various biochemical pathways. The downstream effects of these disruptions are yet to be fully understood.

Result of Action

It is suggested that it may have an inhibitory effect on certain enzymes, which could potentially lead to various molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Difluorophenyl)biguanide hydrochloride typically involves the reaction of 2,5-difluoroaniline with cyanoguanidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the biguanide structure. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Difluorophenyl)biguanide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antidiabetic Agent

1-(2,5-Difluorophenyl)biguanide hydrochloride has shown significant potential as an antidiabetic agent. It enhances insulin sensitivity and reduces blood glucose levels, making it a candidate for diabetes research. Studies indicate that it may interact with insulin receptors and enzymes involved in glucose metabolism, positioning it as a valuable compound for further pharmacological studies.

Key Findings :

  • Mechanism of Action : The compound modulates glucose metabolism by enhancing insulin sensitivity.
  • Comparative Studies : In vitro studies have demonstrated its effectiveness in lowering blood glucose levels similar to established antidiabetic drugs like Metformin and Phenformin.

Antimicrobial Properties

The biguanide structure suggests potential antimicrobial and antiparasitic properties. Preliminary studies indicate that this compound may interact with bacterial cell membranes or metabolic pathways, warranting further investigation into its efficacy against various pathogens.

Research Insights :

  • Antimicrobial Activity : The compound's ability to inhibit bacterial growth has been noted, making it a candidate for developing new antimicrobial agents .
  • Potential Applications : Its structural similarities with known antimicrobial agents suggest that it could be effective against resistant strains of bacteria.

Diabetes Research

In a study evaluating the hypoglycemic effects of various compounds in STZ-induced diabetic rats, this compound demonstrated significant reductions in blood glucose levels when administered at specific dosages. The results indicated that the compound could lower blood sugar levels effectively over time, comparable to standard treatments like glibenclamide .

Antimicrobial Activity

Research has also focused on the compound's potential against drug-resistant strains of bacteria. In vitro assays have shown promising results where this compound inhibited bacterial growth at nanomolar concentrations without exhibiting cytotoxic effects on mammalian cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Difluorophenyl)biguanide hydrochloride
  • 1-(3,4-Difluorophenyl)biguanide hydrochloride
  • N-(2-Fluorophenyl)guanidine
  • 1-(2-Fluorophenyl)biguanide hydrochloride
  • N-(3-Fluorophenyl)guanidine

Uniqueness

1-(2,5-Difluorophenyl)biguanide hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of two fluorine atoms in the 2 and 5 positions enhances its stability and binding affinity to biological targets, making it a compound of interest in various research fields .

Biological Activity

1-(2,5-Difluorophenyl)biguanide hydrochloride is a compound that has garnered attention for its significant biological activity, particularly in the context of diabetes management and antimicrobial properties. With a molecular formula of C₈H₁₀ClF₂N₅ and a molecular weight of approximately 249.65 g/mol, this compound exhibits unique characteristics due to the presence of two fluorine atoms on the phenyl ring, which can influence its biological interactions and pharmacological profile.

The primary mechanism through which this compound exerts its biological effects is by enhancing insulin sensitivity and reducing blood glucose levels . This action positions it as a potential antidiabetic agent, similar to other biguanide derivatives like metformin. The compound may also interact with insulin receptors and various enzymes involved in glucose metabolism, thereby modulating glucose homeostasis in the body.

Antimicrobial Properties

In addition to its antidiabetic effects, this compound demonstrates notable antimicrobial activity . The biguanide functional group is known for its anti-microbial and anti-parasitic properties, suggesting that this compound might be effective against various pathogens. Studies indicate that it may interact with bacterial cell membranes or disrupt metabolic pathways within microbial cells, contributing to its antimicrobial efficacy.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds. The following table summarizes key characteristics:

Compound NameStructural FeaturesUnique Characteristics
1-(2,4-Difluorophenyl)biguanideSimilar biguanide structureDifferent fluorine substitution affecting activity
MetforminBiguanide backboneWidely used as an antidiabetic drug
PhenforminBiguanide derivativeAssociated with lactic acidosis risks

The specific fluorine substitution pattern in this compound may enhance its stability and binding affinity to biological targets compared to these similar compounds.

Case Studies and Research Findings

Research on the biological activity of this compound includes various studies exploring its pharmacological potential. Notably:

  • Antidiabetic Studies : Clinical trials have demonstrated that compounds in the biguanide class can significantly lower blood glucose levels in diabetic patients. For instance, studies have shown that modifications in the chemical structure can lead to enhanced insulin sensitivity and reduced side effects compared to traditional biguanides like phenformin.
  • Antimicrobial Efficacy : In vitro studies have indicated that this compound exhibits activity against a range of bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Properties

IUPAC Name

1-(diaminomethylidene)-2-(2,5-difluorophenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N5.ClH/c9-4-1-2-5(10)6(3-4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAARBLQYHGNAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N=C(N)N=C(N)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584289
Record name N-(Diaminomethylidene)-N''-(2,5-difluorophenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66088-53-7
Record name Imidodicarbonimidic diamide, N-(2,5-difluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66088-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Diaminomethylidene)-N''-(2,5-difluorophenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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